molecular formula C10H10F3NO2 B112976 (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 755749-11-2

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B112976
CAS No.: 755749-11-2
M. Wt: 233.19 g/mol
InChI Key: MXKROQQTKYAUJB-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid is a phenylalanine derivative that contains a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoroacetic anhydride as the trifluoromethyl source, along with other reagents such as triphenyl phosphine and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may yield alcohol derivatives.

Scientific Research Applications

(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylalanine derivatives and trifluoromethyl-containing compounds, such as:

Uniqueness

The uniqueness of (S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid lies in its specific combination of the trifluoromethyl group and the phenylalanine structure. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

(3S)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKROQQTKYAUJB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366176
Record name (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755749-11-2
Record name (3S)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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